3-(3-bromophenoxy)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}propanehydrazide
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Overview
Description
Compound Description: 3-(3-bromophenoxy)-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}propanehydrazide is a chemical compound with the molecular formula CHBrNS.
Structure: The compound consists of a triazole ring with a bromophenoxy group and a dimethylamino-substituted benzylidene moiety . (See the structure on .)
Preparation Methods
Industrial Production: Information regarding industrial-scale production methods is limited due to its rarity and uniqueness.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, oxidation could involve oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products: The major products formed during these reactions would vary based on the specific reaction type.
Scientific Research Applications
Chemistry: Researchers might explore its reactivity, coordination chemistry, and potential ligand properties.
Biology and Medicine: Investigations into its biological activity, such as antimicrobial or antitumor effects, could be relevant.
Industry: Its applications in materials science, catalysis, or drug development are areas of interest.
Mechanism of Action
Targets and Pathways: Unfortunately, detailed information on its mechanism of action remains elusive. Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Uniqueness: The compound’s unique combination of functional groups (bromophenoxy, dimethylamino, and triazole) sets it apart.
Similar Compounds: While I don’t have a specific list, related compounds might include other triazole derivatives or hydrazides.
Properties
Molecular Formula |
C18H20BrN3O2 |
---|---|
Molecular Weight |
390.3 g/mol |
IUPAC Name |
3-(3-bromophenoxy)-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]propanamide |
InChI |
InChI=1S/C18H20BrN3O2/c1-22(2)16-8-6-14(7-9-16)13-20-21-18(23)10-11-24-17-5-3-4-15(19)12-17/h3-9,12-13H,10-11H2,1-2H3,(H,21,23)/b20-13+ |
InChI Key |
WKJBQXUREWQQGF-DEDYPNTBSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)CCOC2=CC(=CC=C2)Br |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)CCOC2=CC(=CC=C2)Br |
Origin of Product |
United States |
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